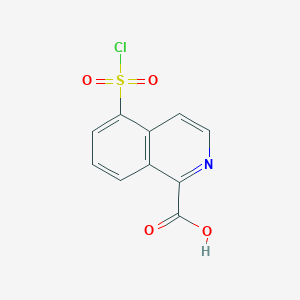
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid typically involves the chlorosulfonation of isoquinoline-1-carboxylic acid. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which introduces the chlorosulfonyl group into the isoquinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound .
Analyse Chemischer Reaktionen
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline-1-carboxylic acid: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.
5-Sulfonylisoquinoline-1-carboxylic acid: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H6ClNO4S |
|---|---|
Molekulargewicht |
271.68 g/mol |
IUPAC-Name |
5-chlorosulfonylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
InChI-Schlüssel |
DKJJTWRZPRMWKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
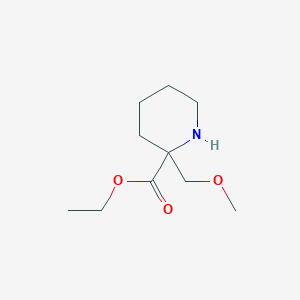
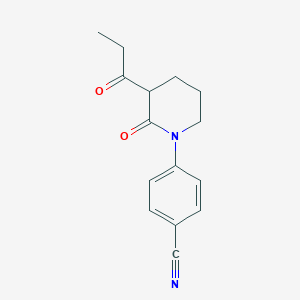
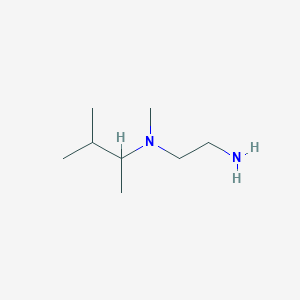
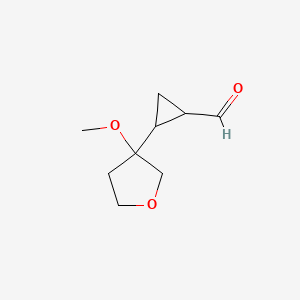
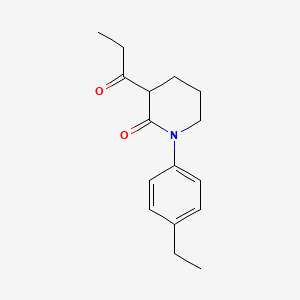
![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)
![1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
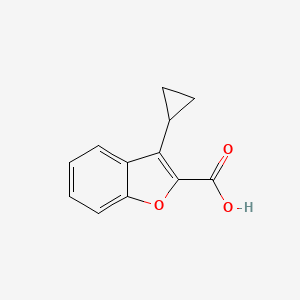
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)


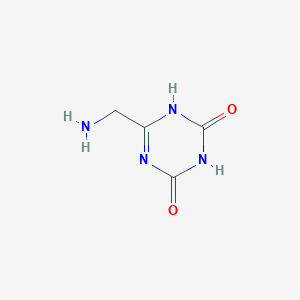
![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
